molecular formula C7H3Cl3O B031103 2,4-Dichlorobenzoyl chloride CAS No. 89-75-8

2,4-Dichlorobenzoyl chloride

Cat. No. B031103
CAS RN: 89-75-8
M. Wt: 209.5 g/mol
InChI Key: CEOCVKWBUWKBKA-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzoyl chloride is a chemical compound used in various chemical syntheses. Its structure and properties are of significant interest in the field of chemistry.

Synthesis Analysis

  • Dichlorobenzamide derivatives, including structures similar to 2,4-Dichlorobenzoyl chloride, can be synthesized from reactions with arylamine compounds. These compounds are further characterized by spectroscopic methods (Zhang et al., 2020).

Molecular Structure Analysis

  • The molecular structure of compounds similar to 2,4-Dichlorobenzoyl chloride has been studied using X-ray diffraction methods. For instance, the molecular structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride was determined, providing insights into the planarity and bond angles relevant to dichlorobenzoyl chlorides (Tarighi et al., 2009).

Chemical Reactions and Properties

  • Dichlorobenzoyl chlorides undergo various chemical reactions, forming different compounds. For example, they can react with pyridine 1-oxide in a two-phase medium, undergoing substitution reactions (Chang & Jwo, 2000).
  • They are also involved in the synthesis of complex organic structures, demonstrating their reactivity and utility in organic synthesis (Liu & Chen, 2018).

Physical Properties Analysis

  • Physical properties such as crystal structure and morphology are crucial in understanding these compounds. The crystal structure of similar compounds like 3-chlorobenzo[b]thiophene-2-carbonyl chloride reveals details about their physical state and intermolecular interactions (Tarighi et al., 2009).

Chemical Properties Analysis

  • The chemical properties of dichlorobenzoyl chlorides are characterized by their reactivity with various organic substrates. They participate in diverse organic reactions, indicating their versatility and importance in organic chemistry (Zhang et al., 2020).

Scientific Research Applications

  • Catalysis in Pharmaceutical and Nutraceutical Synthesis : Chang and Jwo (2000) explored the use of pyridine 1-oxide-catalyzed reactions of dichlorobenzoyl chlorides, demonstrating potential for efficient pharmaceutical and nutraceutical synthesis in a two-phase H2O/CH2Cl2 medium (Chang & Jwo, 2000).

  • Synthesis of Phenylacetic Acid Derivatives : Li et al. (2019) presented a novel method for synthesizing 2,4-dichlorophenylacetic acid from 2,4-dichlorobenzyl chloride, offering a new approach for preparing phenylacetic acid derivatives (Li, Zhang, Liu, & Liu, 2019).

  • Study of Solvolysis Reactions : Park and Kevill (2012) investigated the ortho effect in the solvolyses of 2,6-difluorobenzoyl chloride, providing insights into the reaction dynamics in different solvents (Park & Kevill, 2012).

  • Catalysis in Lamotrigine Synthesis : Leitch et al. (2017) evaluated various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, applicable in the synthesis of the pharmaceutical Lamotrigine (Leitch, John, Slavin, & Searle, 2017).

  • Antioxidant and Cytotoxic Properties : Gunasekaran et al. (2017) synthesized compounds showing significant antioxidant properties and cytotoxic potential against cancer cells, utilizing 2,4-dichloro-N-[di(alkyl/aryl)carbamothioyl]benzamide derivatives (Gunasekaran, Vadivel, Halcovitch, & Tiekink, 2017).

  • Quantification in Pharmaceutical Analysis : Fu et al. (2014) developed a method to quantify genotoxic 2,5-dichlorobenzoyl chloride in the drug substance MLN9708, highlighting its importance in pharmaceutical quality control (Fu, Lu, Hewitt, & Wang, 2014).

  • Influence on Solvolysis Reactions : Another study by Park and Kevill (2012) emphasized the ortho-effect of substituents in moderating the reactivity of dichlorobenzoyl chlorides in solvolyses, contributing to understanding solvent effects in these reactions (Park & Kevill, 2012).

  • Chlorination Reactions in Organic Chemistry : Singh and Kale (1999) investigated the chlorination of benzyl chloride to 4-chlorobenzyl chloride over zeolite catalysts, a reaction relevant to organic synthesis and industrial applications (Singh & Kale, 1999).

  • Synthesis and Crystal Structure Analysis : Zhang et al. (2020) synthesized dichlorobenzamide derivatives and analyzed their crystal structures, adding to the understanding of molecular configurations in organic chemistry (Zhang, Li, Wang, Jia, & Zhang, 2020).

Safety And Hazards

2,4-Dichlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It reacts violently with water, liberating toxic gas . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

2,4-Dichlorobenzoyl chloride has been used in the synthesis of biaryls following the Suzuki coupling . It was also used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors . It has potential applications in the synthesis of other organic compounds .

properties

IUPAC Name

2,4-dichlorobenzoyl chloride
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InChI

InChI=1S/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOCVKWBUWKBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2052603
Record name 2,4-Dichlorobenzoyl chloride
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Molecular Weight

209.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid or liquid; mp = 21 deg C; [Acros Organics MSDS]
Record name 2,4-Dichlorobenzoyl chloride
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Product Name

2,4-Dichlorobenzoyl chloride

CAS RN

89-75-8
Record name 2,4-Dichlorobenzoyl chloride
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Record name Benzoyl chloride, 2,4-dichloro-
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Record name Benzoyl chloride, 2,4-dichloro-
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Record name 2,4-Dichlorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

2,4-dichlorobenzoic acid (63 μL, 0.45 mmol) and N,N-dimethyl formamide (DMF) (50 μl) was dissolved in dichloromethane (10 mL). Oxalyl chloride (0.57 mL, 6.7 mmol) was added and the solution stirred at room temperature for 2 hours. The reaction was monitored to completion by LC-MS. The reaction was concentrated in vacuo to afford crude 2,4-dichlorobenzoyl chloride.
Quantity
63 μL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the suspension of compound Intermediate 233 (138 mg, 0.5 mmol, 1.0 equiv), tetrazolo[1,5-a]pyrimidine (Intermediate 234) (67 mg, 0.55 mmol, 1.1 equiv.) and Hunig's base (0.3 mL, 1.75 mmol, 3.5 equiv.), (CuOTf)2.Benzene (150 mg, 0.6 mmol, 1.2 equiv.) was added at room temperature in one portion under N2. After 6 hours at room temperature, HPLC analysis indicated the complete consumption of Intermediate 233. Allyl bromide (242 mg, 2.0 mmol, 4.0 equiv.) was added and the reaction solution was stirred for another 2 hours. The same workup/purification procedure were followed to afford Intermediate 235 (113 mg, 0.26 mml, 52% yield) along with Intermediate 236 (49 mg, 0.12 mmol, 25% yield).
Name
Intermediate 233
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
(CuOTf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
242 mg
Type
reactant
Reaction Step Three
Yield
52%
Yield
25%

Synthesis routes and methods III

Procedure details

The title compound was prepared in a manner analogous to Intermediate 12 substituting 2,4-dichlorobenzoic acid for 2-chloro-3-(trifluoromethyl)benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To the suspension of Intermediate 233 (138 mg, 0.5 mmol, 1.0 equiv), tetrazolo[1,5-a]pyrimidine (Intermediate 234) (67 mg, 0.55 mmol, 1.1 equiv.), allyl bromide (73 mg, 0.6 mmol, 1.2 equiv.) and Cs2CO3(0.49 g, 1.5 mmol, 3.0 equiv.) in THF (2 mL), CuI (48 mg, 0.25 mmol, 0.5 equiv.) was added at room temperature in one portion under N2. The reaction mixture was then stirred at room temperature under N2 for 16 hours. Celite and EtOAc (5 mL) were added and the suspension was stirred for 20 minutes. The insoluble solid was filtered off and washed with EtOAc. The filtrate solution was washed with brine, dried over Na2SO4 and concentrated. The crude product was purified by column chromatography with EtOAc/hexanes as eluents to afford compound Intermediate 235 (146 mg, 0.34 mmol, 67% yield) as a white solid. Byproducts Intermediate 236 (30 mg, 0.075 mmol, 15% yield) and Intermediate 237 (2% yield) were also isolated.
Name
Intermediate 233
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
48 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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